1-(3-fluorobenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(3-Fluorobenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a triazole ring, a fluorobenzyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The carboxylic acid group in the compound can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed on the triazole ring or the fluorobenzyl group to produce different functional groups.
Substitution: Substitution reactions can occur at various positions on the triazole ring or the phenyl groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acid derivatives.
Reduction: Reduced triazole derivatives and fluorobenzyl compounds.
Substitution: Substituted triazoles and phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including the treatment of various diseases due to its biological activity.
Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(3-fluorobenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-(3-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
1-(3-Fluorobenzyl)-5-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness: 1-(3-Fluorobenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-(4-methylphenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-5-7-13(8-6-11)16-15(17(22)23)19-20-21(16)10-12-3-2-4-14(18)9-12/h2-9H,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQLXNDXHYSAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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